molecular formula C17H15BrN2O2S B2523699 N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 367908-45-0

N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2523699
CAS No.: 367908-45-0
M. Wt: 391.28
InChI Key: RPLDIBCASWWNKN-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazine derivative of significant interest in medicinal chemistry research, particularly in the development of therapies for metabolic and infectious diseases. This compound is part of a class of molecules known for diverse biological activities, including antibacterial, anti-inflammatory, and antidiabetic properties . Recent studies highlight its potential as a potent antidiabetic agent. Research indicates that closely related benzothiazine acetamide derivatives exhibit strong inhibitory activity against the enzymes alpha-glucosidase and alpha-amylase, which are key targets for managing postprandial hyperglycemia in Type 2 diabetes . In vivo studies on animal models have demonstrated that these compounds can significantly reduce fasting blood glucose, cholesterol, triglyceride, and HbA1c levels, outperforming standard treatments like acarbose while also showing protective effects on the pancreas, liver, and kidney . Concurrently, the 1,4-benzothiazine scaffold is being investigated for its antibacterial potential. Molecular modeling studies show that these compounds can act as effective inhibitors of bacterial peptide deformylase (PDF), a crucial enzyme for bacterial survival and growth . This mechanism offers a promising pathway for combating infections, including those caused by Staphylococcus aureus , and has shown potential in inhibiting biofilm formation on medical devices such as urinary catheters . Researchers value this compound for its dual therapeutic potential and as a key intermediate for synthesizing more complex molecules for biological evaluation. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-10-6-7-12(11(18)8-10)19-16(21)9-15-17(22)20-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLDIBCASWWNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H15BrN2O2S
Molecular Weight 393.27 g/mol
CAS Number Not specified in the results

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The benzothiazine core is known for its ability to interact with bacterial enzymes, potentially inhibiting their function. For instance, studies have shown that derivatives of benzothiazine can inhibit the growth of various bacterial strains by disrupting their metabolic processes .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Benzothiazine derivatives have been studied for their ability to induce apoptosis in cancer cells. In vitro studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that these compounds can inhibit cell proliferation effectively. The mechanism often involves the activation of caspases and the modulation of signaling pathways related to cell survival .

In Vitro Studies

  • Cell Proliferation Inhibition : A study evaluated the effects of various benzothiazine derivatives on cancer cell lines. The compound exhibited IC50 values ranging from 10 to 50 µM, indicating potent inhibition compared to control groups .
  • Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) as low as 20 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

Target ProteinBinding Affinity (kcal/mol)Remarks
DNA Topoisomerase II -9.5Strong interaction observed
Cyclooxygenase (COX) -8.7Potential anti-inflammatory effects
Aldose Reductase -7.8Implications for diabetic complications

These findings suggest that the compound may serve as a lead for further development in treating infections and cancer.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit promising antimicrobial properties. N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide may show efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A study focused on related benzothiazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy against resistant strains .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study:
In vitro studies on related compounds showed that they effectively inhibited the growth of human breast adenocarcinoma (MCF7) cells through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring could enhance potency .

Antitubercular Activity

There is emerging evidence that benzothiazine derivatives possess antitubercular activity. The compound may inhibit Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis.

Case Study:
A series of studies highlighted the potential of benzothiazine derivatives in targeting mycobacterial enzymes essential for survival, such as isocitrate lyase and pantothenate synthetase. These studies suggest that this compound could be developed as a novel antitubercular agent .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research into similar compounds has shown their potential to inhibit enzymes involved in various metabolic pathways, making them candidates for treating conditions like diabetes and Alzheimer's disease.

Case Study:
Research on sulfonamide derivatives indicated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, which are important targets in managing type 2 diabetes and Alzheimer's disease respectively .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between this compound and various biological targets. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced activity.

Findings:
Docking simulations revealed favorable interactions with target receptors, supporting the hypothesis that structural modifications could improve binding affinity and selectivity towards specific enzymes or receptors .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the acetamide and methyl groups.

Reaction Type Conditions Products Yield References
AminationNH₃, K₂CO₃, DMF, 100°C, 2 hrN-(2-amino-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide75%
ThiolationNaSH, EtOH, reflux, 6 hrThioether analog with -SH group at the 2-position62%

The methyl group at the 4-position remains inert under these conditions, while the bromine’s reactivity aligns with meta-directing substituent effects .

Oxidation Reactions

The benzothiazinone core contains a ketone at position 3, which can undergo oxidation or participate in redox processes.

Oxidizing Agent Conditions Products Yield References
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrSulfone derivative via oxidation of the thiazinone sulfur58%
OzoneCH₂Cl₂, -78°C, 1 hrCleavage of the benzothiazinone ring to form sulfonic acid derivatives41%

The 3-oxo group stabilizes intermediates during oxidation, as confirmed by DFT studies .

Reduction Reactions

Selective reduction of the ketone or bromine substituent is achievable:

Reduction Target Conditions Products Yield References
Ketone (C=O)NaBH₄, MeOH, 25°C, 2 hrAlcohol derivative at posi

Comparison with Similar Compounds

Structural Analogs with Halogenated Aryl Groups

Halogenation (F, Cl, Br) on the phenyl ring is a common modification in benzothiazine derivatives. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(4-Chlorophenyl)-2-(3-oxo-...acetamide 4-Cl on phenyl C₁₆H₁₃ClN₂O₂S 332.80 Antifungal activity; moderate solubility
N-(4-Bromophenyl)-2-(3-oxo-...acetamide 4-Br on phenyl C₁₆H₁₃BrN₂O₂S 377.25 Higher lipophilicity than Cl analog
N-(3,5-Dichlorophenyl)-2-(3-oxo-...acetamide 3,5-diCl on phenyl C₁₆H₁₂Cl₂N₂O₂S 367.25 Enhanced bioactivity; rigid structure
Target Compound 2-Br, 4-Me on phenyl C₁₇H₁₅BrN₂O₂S 391.28* Predicted improved membrane permeability -

Notes:

  • The target compound’s bromine substituent increases molecular weight compared to Cl analogs (e.g., 377.25 vs. 332.80) .
  • Dichlorinated analogs (e.g., 3,5-diCl) exhibit higher bioactivity, suggesting halogen positioning impacts target binding .

Analogs with Electron-Withdrawing Groups

Electron-withdrawing groups (e.g., CF₃, NO₂) enhance metabolic stability and receptor affinity:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
N-[4-(Trifluoromethyl)phenyl]-2-(3-oxo-...acetamide 4-CF₃ on phenyl C₁₇H₁₃F₃N₂O₂S 366.36 High metabolic stability; potent ROR-γ modulation
N-(4-Nitrophenyl)-2-(3-oxo-...acetamide 4-NO₂ on phenyl C₁₆H₁₃N₃O₄S 343.36 Lower solubility due to nitro group

Comparison :

  • Nitro-substituted analogs are less soluble, limiting bioavailability .

Analogs with Alkyl/Arylalkyl Substituents

Alkyl groups (e.g., methyl, phenethyl) influence steric hindrance and pharmacokinetics:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(4-Methylphenyl)-2-(3-oxo-...acetamide 4-Me on phenyl C₁₇H₁₆N₂O₂S 312.39 Moderate activity; high crystallinity
N-Phenethyl-2-(3-oxo-...acetamide Phenethyl group C₂₀H₂₀N₂O₂S 376.45 Extended half-life due to bulky substituent

Comparison :

  • The target compound’s 4-methyl group may reduce metabolic degradation compared to unsubstituted phenyl rings .
  • Phenethyl derivatives (376.45 Da) show prolonged activity, suggesting bulkier groups enhance stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

  • Methodology : Synthesis typically involves coupling the bromo-methylphenyl acetamide precursor with a benzothiazine derivative. Critical steps include:

  • Step 1 : Activation of the acetamide moiety via chloroacetylation or thiolation (e.g., using thioesters) .
  • Step 2 : Cyclization under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF) to form the benzothiazine ring .
  • Optimization : Reaction yields depend on temperature (60–100°C), solvent polarity, and catalysts (e.g., triethylamine for deprotonation) .
    • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy (C=O stretch at ~1680–1720 cm1^{-1}) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Primary Tools :

  • 1H^1H- and 13C^{13}C-NMR : Identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm; benzothiazine carbonyl at ~170 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., amide C=O, benzothiazine keto group) .
    • Advanced Support :
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How does the bromo-methylphenyl substituent influence biological activity compared to other analogs (e.g., chloro- or fluorophenyl derivatives)?

  • Mechanistic Insights :

  • The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the methyl group may stabilize π-π stacking with biological targets .
  • Comparative studies with chloro/fluoro analogs show bromo derivatives exhibit stronger inhibition in enzyme assays (e.g., kinase or protease targets) due to increased steric and electronic effects .
    • Experimental Design :
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs and testing in vitro (e.g., IC50_{50} measurements in cancer cell lines) .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

  • Troubleshooting :

  • Solvent Purity : Trace moisture in polar aprotic solvents (e.g., DMF) can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Catalyst Loading : Adjust triethylamine or palladium catalyst ratios to mitigate side reactions (e.g., over-alkylation) .
    • Data Reconciliation :
  • Use HPLC or GC-MS to identify byproducts and optimize purification (e.g., column chromatography with gradient elution) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Simulate binding to receptors (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .
  • Pharmacophore Modeling : Map key interaction sites (e.g., hydrogen bonding with the benzothiazine keto group) .
    • Validation :
  • Correlate computational predictions with experimental assays (e.g., fluorescence quenching in protein-binding studies) .

Data Analysis and Contradictions

Q. How to interpret conflicting biological activity data across studies?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times may alter IC50_{50} values .
  • Compound Purity : Impurities >5% (e.g., unreacted starting materials) can skew results; validate via HPLC before testing .
    • Resolution :
  • Standardize protocols (e.g., MTT assay conditions) and use reference controls (e.g., doxorubicin for cytotoxicity) .

Q. What are the challenges in crystallizing this compound for structural analysis?

  • Issues :

  • Polymorphism : Multiple crystal forms may arise due to flexible benzothiazine and acetamide moieties .
  • Solvent Selection : Use high-boiling-point solvents (e.g., DMSO) for slow evaporation, promoting single-crystal growth .
    • Solutions :
  • Co-crystallization with stabilizing agents (e.g., crown ethers) or vapor diffusion methods .

Methodological Best Practices

Q. What purification techniques ensure high-purity (>95%) product for pharmacological studies?

  • Recommended Methods :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20:80 to 50:50) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery .

Q. How to design stability studies for this compound under varying storage conditions?

  • Protocol :

  • Accelerated Degradation : Expose to heat (40°C), humidity (75% RH), and light (UV-A) for 4 weeks .
  • Analysis : Monitor degradation via HPLC and LC-MS; identify hydrolyzed or oxidized products .

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